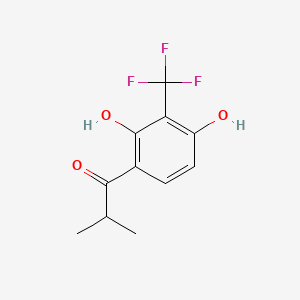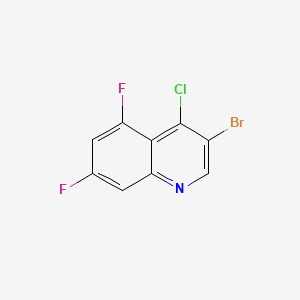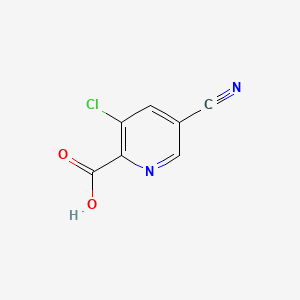![molecular formula C15H18O2 B598925 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one CAS No. 1198465-69-8](/img/structure/B598925.png)
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” is a tricyclic indan derivative . It is an important intermediate in the preparation of indenofurannitrile . Indenofurannitrile itself is a key building block for the preparation of ramelteon , which acts as a selective melatonin receptor agonist .
Synthesis Analysis
The synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” involves several steps . The process starts with subjecting 6-hydroxy-7-allyl-indan-1-one to ozonolysis followed by reduction in the presence of methanol to form 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one . This is followed by subjecting 6-hydroxy-7-allyl-indan-1-one to alcohol elimination to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one . The final step involves subjecting 6,7-dihydro-8H-indeno[5,4-b]furan-8-one to hydrogenation to obtain 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .Molecular Structure Analysis
The molecular structure of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” has been determined using various spectroscopic techniques such as UV-Vis, FT-IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include ozonolysis, reduction, alcohol elimination, and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include its molecular formula CHO, average mass 174.196 Da, and monoisotopic mass 174.068085 Da .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)11-8-9-4-5-12(16)13(9)10-6-7-17-14(10)11/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKIMCLRXPHQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C(=C1)CCC3=O)CCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693413 |
Source


|
| Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
CAS RN |
1198465-69-8 |
Source


|
| Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)


![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)








